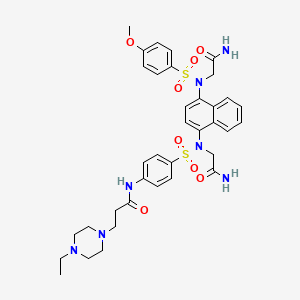
Cdk8-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk8-IN-12 is a selective, potent, and orally active inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family associated with transcription regulation and is implicated in various cellular processes such as transcription, apoptosis, differentiation, nerve growth, and cell cycle regulation . This compound has shown significant potential as an anti-cancer agent due to its ability to inhibit CDK8 and other kinases like glycogen synthase kinase 3 alpha, glycogen synthase kinase 3 beta, and protein kinase C theta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, the industrial production of such compounds involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Cdk8-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Scientific Research Applications
Cdk8-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of CDK8 and its role in cellular processes such as transcription and cell cycle regulation.
Mechanism of Action
Cdk8-IN-12 exerts its effects by inhibiting the kinase activity of CDK8. CDK8 is a key component of the Mediator complex, which regulates gene transcription by phosphorylating transcription factors. By inhibiting CDK8, this compound disrupts the phosphorylation of these transcription factors, thereby affecting gene expression and cellular processes such as cell cycle progression and apoptosis . The molecular targets and pathways involved include the Wnt/β-catenin pathway, the Notch signaling pathway, and the Sonic Hedgehog pathway .
Comparison with Similar Compounds
Cdk8-IN-12 is unique in its selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Cortistatin A: A natural product that inhibits CDK8 and has shown anti-tumor activity.
This compound stands out due to its high selectivity for CDK8 and its ability to inhibit other kinases like glycogen synthase kinase 3 alpha, glycogen synthase kinase 3 beta, and protein kinase C theta, making it a versatile tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
8-[3-(1-benzofuran-2-yl)-5-chloropyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-13-23-12-15(18-11-14-3-1-2-4-17(14)27-18)19(16)25-9-6-21(7-10-25)5-8-24-20(21)26/h1-4,11-13H,5-10H2,(H,24,26) |
InChI Key |
ILMHDRGZABQLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CCN(CC2)C3=C(C=NC=C3C4=CC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)


